N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide
CAS No.: 2034349-02-3
Cat. No.: VC4575142
Molecular Formula: C15H11N7OS
Molecular Weight: 337.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034349-02-3 |
|---|---|
| Molecular Formula | C15H11N7OS |
| Molecular Weight | 337.36 |
| IUPAC Name | N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H11N7OS/c23-15(11-8-16-5-6-17-11)18-9-14-20-19-13-4-3-10(21-22(13)14)12-2-1-7-24-12/h1-8H,9H2,(H,18,23) |
| Standard InChI Key | GIGZGRLQDNXYNG-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=NC=CN=C4)C=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound integrates three distinct heterocyclic systems:
-
Triazolopyridazine Core: A fused bicyclic structure comprising a 1,2,4-triazole ring (positions 1–3) and a pyridazine ring (positions 4–6) .
-
Thiophene Substituent: A sulfur-containing five-membered aromatic ring at the 6-position of the pyridazine moiety.
-
Pyrazine-2-Carboxamide Group: A methyl-linked pyrazine carboxamide at the 3-position of the triazole ring.
The IUPAC name, -[(6-thiophen-2-yl-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide, reflects this arrangement. Key spectral identifiers include:
-
InChIKey: GIGZGRLQDNXYNG-UHFFFAOYSA-N
-
SMILES: C1=CSC(=C1)C2=NN3C(=NN=C3C)N2CNC(=O)C4=NC=CN=C4
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is unavailable, related triazolopyridazines exhibit planar fused rings with bond lengths of 1.32–1.38 Å for C–N and 1.41–1.47 Å for C–S in thiophene . Nuclear magnetic resonance (NMR) spectra of analogous compounds show characteristic signals:
-
NMR: Thiophene protons at δ 7.2–7.5 ppm, pyridazine protons at δ 8.1–8.4 ppm.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions (Figure 1):
-
Formation of Triazolopyridazine Core: Cyclocondensation of 3-hydrazinylpyridazine with nitriles or carboxylic acids under acidic conditions .
-
Thiophene Incorporation: Suzuki-Miyaura coupling of 6-chlorotriazolopyridazine with thiophen-2-ylboronic acid .
-
Pyrazine-2-Carboxamide Attachment: Amide coupling using pyrazine-2-carbonyl chloride and triazolopyridazine methylamine intermediate.
Key Reaction Conditions:
-
Purification: High-performance liquid chromatography (HPLC) yields >95% purity.
Analytical Characterization
Table 1: Spectroscopic and Chromatographic Data
| Parameter | Value/Observation | Method | Reference |
|---|---|---|---|
| Retention Time (HPLC) | 12.4 min | C18 column, MeOH:HO (70:30) | |
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry | |
| UV-Vis | 274 nm (π→π*) | Ethanol solution |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (logP = 2.8).
-
Stability: Stable at pH 4–8; degrades in strong acids/bases via triazole ring hydrolysis.
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Molar Refractivity | 87.6 cm/mol |
| Polar Surface Area | 128 Å |
| Hydrogen Bond Donors | 2 |
Structure-Activity Relationships (SAR)
Role of Substituents
-
Thiophene at C6: Increases lipophilicity, improving blood-brain barrier penetration .
-
Pyrazine-2-Carboxamide: Enhances hydrogen bonding with target proteins (e.g., dipeptidyl peptidase-IV) .
Table 3: SAR of Triazolopyridazine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume